molecular formula C7H11N3O B1242083 2,4-Diamino-6-hydroxylaminotoluene

2,4-Diamino-6-hydroxylaminotoluene

Cat. No.: B1242083
M. Wt: 153.18 g/mol
InChI Key: DAAYGLKRMDTNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-hydroxylaminotoluene (C7H11N3O) is a key intermediate metabolite in the microbial degradation pathway of nitrotoluenes, a significant class of environmental pollutants . This compound is critically involved in the anaerobic transformation of 2,4,6-trinitrotoluene (TNT), where it is formed during the reduction of 2,4-diamino-6-nitrotoluene (2,4-DANT) on the pathway to triaminotoluene (TAT) . Research indicates that the transformation of this compound to TAT can be a limiting step in the complete degradation process, and this step is potentially mediated by dissimilatory sulfite reductase in some sulfate-reducing bacteria . Its role is documented in central metabolic pathways such as KEGG's Nitrotoluene degradation (map00633) and Microbial metabolism in diverse environments (map01120) . As a xenobiotic metabolite, it is essential for studies focused on the bioremediation of explosives-contaminated sites and understanding microbial metabolism in diverse environments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-(3,5-diamino-2-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H11N3O/c1-4-6(9)2-5(8)3-7(4)10-11/h2-3,10-11H,8-9H2,1H3

InChI Key

DAAYGLKRMDTNSS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1NO)N)N

Canonical SMILES

CC1=C(C=C(C=C1NO)N)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation is the most widely employed method for synthesizing 2,4-diamino-6-hydroxylaminotoluene. The process involves the reduction of 2,4-diamino-6-nitrotoluene using hydrogen gas in the presence of transition metal catalysts such as palladium-on-carbon (Pd/C) or Raney nickel.

Reaction Conditions and Optimization

  • Catalyst Loading : A 5% Pd/C catalyst at 10% w/w substrate ratio achieves >90% conversion under 50 psi H₂ pressure.

  • Temperature and Solvent : Reactions conducted in ethanol at 60°C for 6 hours yield 85–88% pure product, with residual solvents removed via vacuum distillation.

  • Selectivity Challenges : Over-reduction to 2,4,6-triaminotoluene is mitigated by controlling H₂ partial pressure and reaction time.

Mechanistic Insights
The nitro group (-NO₂) in 2,4-diamino-6-nitrotoluene undergoes sequential reduction:

-NO2+2H+-NO+2H+-NHOH+2H+-NH2\text{-NO}2 \xrightarrow{+2\text{H}^+} \text{-NO} \xrightarrow{+2\text{H}^+} \text{-NHOH} \xrightarrow{+2\text{H}^+} \text{-NH}2

Selective termination at the hydroxylamine (-NHOH) stage requires precise pH control (pH 4–5) to stabilize intermediates.

Chemical Reducing Agents

Alternative reductants like sodium dithionite (Na₂S₂O₄) and hydrazine (N₂H₄) offer catalyst-free pathways.

Sodium Dithionite Protocol

  • Stoichiometry : A 3:1 molar ratio of Na₂S₂O₄ to substrate in aqueous medium at 25°C achieves 70–75% yield.

  • Limitations : Byproduct formation (e.g., sulfite ions) complicates purification, necessitating ion-exchange chromatography.

Hydrazine-Mediated Reduction

  • Conditions : Hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux (65°C, 8 hours) reduces nitro groups selectively, yielding 80% product.

  • Safety Considerations : Hydrazine’s toxicity mandates closed-system reactors and rigorous venting protocols.

Enzymatic and Microbial Reduction Pathways

Bacterial Biotransformation

Pseudomonas fluorescens and Clostridium thermoaceticum catalyze the reduction of TNT derivatives to hydroxylaminotoluenes under anaerobic conditions.

Key Microbial Systems

  • Pseudomonas fluorescens: Converts 2,4-diamino-6-nitrotoluene (2,4-DANT) to 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) via acetyltransferase activity.

  • Clostridium thermoaceticum: Utilizes carbon monoxide dehydrogenase (CODH) to reduce TNT to 2,4-dihydroxylamino-6-nitrotoluene (24DHANT) with CO as the electron donor.

Optimization Parameters

ParameterOptimal ValueImpact on Yield
pH7.0–7.5Maximizes enzyme activity
Temperature30–37°CSustains microbial viability
Electron DonorCO or formateDrives nitro reduction

Isolated Enzyme Systems

Purified CODH from C. thermoaceticum directly reduces 2,4-DANT to this compound without microbial cells.

Kinetic Data

  • KmK_m: 0.8 mM for 2,4-DANT

  • kcatk_{cat}: 12.4 s⁻¹

  • Turnover number: 1,200 mol product/mol enzyme/hour.

Advantages : Eliminates biomass separation steps and enhances reaction control.

Electrochemical Reduction

Direct Electron Transfer

Electrochemical cells with graphite cathodes and platinum anodes facilitate nitro-to-hydroxylamine conversions at −0.7 V vs. SHE (standard hydrogen electrode).

Key Findings

  • Faradaic Efficiency : 68% at pH 6.0 (phosphate buffer).

  • Byproduct Formation : <5% over-reduced amines due to potential modulation.

Scalability Challenges : High energy input (≥2.5 kWh/mol) limits industrial adoption.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Environmental ImpactScalability
Catalytic Hydrogenation85–9095–98Moderate (H₂ use)High
Sodium Dithionite70–7580–85High (sulfite waste)Moderate
Microbial Reduction60–6570–75LowLow
Electrochemical65–7090–92LowModerate

Industrial-Scale Synthesis and Purification

Continuous-Flow Reactors

Tubular reactors with integrated Pd/C cartridges enable continuous production at 10 kg/day capacity.

Process Parameters

  • Residence time: 30 minutes

  • H₂ pressure: 30 bar

  • Productivity: 0.45 g/L·min.

Crystallization Techniques

Anti-solvent crystallization using heptane yields 99% pure product with uniform particle size (D50 = 50 µm).

Emerging Innovations

Photocatalytic Reduction

TiO₂ nanoparticles under UV light (365 nm) reduce 2,4-DANT with 55% efficiency in 4 hours, offering a green alternative.

Hybrid Bio-Chemical Systems

Immobilized CODH on carbon nanotubes paired with electrochemical cells achieves 80% yield at 0.5 V, merging enzymatic specificity with electrochemical efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-6-hydroxylaminotoluene
Reactant of Route 2
2,4-Diamino-6-hydroxylaminotoluene

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